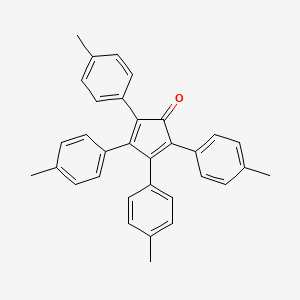
2,3,4,5-Tetrakis(4-methylphenyl)-2,4-cyclopentadien-1-one
Cat. No. B8345811
M. Wt: 440.6 g/mol
InChI Key: ZSUDSCKIBFDILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07417247B2
Procedure details


23.13 g (0.11 mol) of 1,3-bis(p-tolyl)-2-propanone and 26.2 g (0.11 mol) of 4,4′-dimethylbenzil were dissolved in 75 ml of hot ethanol (abs.). 53 ml of a methanolic benzyltrimethylammonium hydroxide solution (0.11 mol Triton B, 35% Fluka) were slowly added dropwise at 80° C. with stirring (caution: the reaction batch froths vigorously) and refluxing was effected for 25 minutes. The crude product was filtered off after three hours, then washed with cold ethanol and recrystallized from toluene (violet red, yield: 46.2 g (95%); m.p.: 244-245° C., literature: 250.4-251.4° C. [15]; elemental analysis for C33H38O: found: C, 89.8%, H, 6.6%. calculated: C, 89.96%, H, 6.41%, MS-El [m/z (rel. intensity): M+440 (100), 412 (47), 206 (98), 191 (16), 189 (10)). The IR spectrum of 1,2,3,4-tetra(p-tolyl)cyclopenta-1,3-dien-5-one is shown in FIG. 10.




Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:18])[CH:6]=[CH:5][C:4]([CH2:7][C:8](=[O:17])[CH2:9][C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)=[CH:3][CH:2]=1.[CH3:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]([C:28]([C:30]2[CH:35]=[CH:34][C:33]([CH3:36])=[CH:32][CH:31]=2)=O)=O)=[CH:22][CH:21]=1.[OH-].C([N+](C)(C)C)C1C=CC=CC=1>C(O)C>[C:1]1([CH3:18])[CH:6]=[CH:5][C:4]([C:7]2[C:8](=[O:17])[C:9]([C:10]3[CH:11]=[CH:12][C:13]([CH3:16])=[CH:14][CH:15]=3)=[C:28]([C:30]3[CH:35]=[CH:34][C:33]([CH3:36])=[CH:32][CH:31]=3)[C:26]=2[C:23]2[CH:22]=[CH:21][C:20]([CH3:19])=[CH:25][CH:24]=2)=[CH:3][CH:2]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23.13 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)CC(CC1=CC=C(C=C1)C)=O)C
|
|
Name
|
|
|
Quantity
|
26.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
53 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring (caution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction batch froths vigorously) and refluxing
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crude product was filtered off after three hours
|
|
Duration
|
3 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from toluene (violet red, yield: 46.2 g (95%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
250.4-251.4° C. [15]
|
Outcomes


Product
Details
Reaction Time |
25 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=C(C=C1)C1=C(C(=C(C1=O)C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
